5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O4S and its molecular weight is 513.59. The purity is usually 95%.
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Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by its complex arrangement, which includes a thiazolo-triazole moiety linked to a piperazine derivative. The presence of a fluorine atom on the phenyl ring and multiple methoxy groups enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C24H31FN2O4S
- Molecular Weight : 430.5 g/mol
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. Notably, compounds with similar piperazine structures have been associated with:
- Tyrosinase Inhibition : Compounds featuring piperazine have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. For instance, related compounds have demonstrated IC50 values in the low micromolar range against Agaricus bisporus tyrosinase, indicating potent activity in preventing hyperpigmentation .
- Nucleoside Transporter Inhibition : The compound has been highlighted for its selectivity towards equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is crucial for developing treatments targeting nucleotide metabolism and related disorders .
Cytotoxicity and Safety Profile
The cytotoxicity profile of similar compounds has been assessed using various cell lines. For example, derivatives of piperazine exhibited low cytotoxicity with IC50 values exceeding 50 µM in NIH-3T3 cells, suggesting a favorable safety profile for therapeutic applications .
Antimicrobial and Antiproliferative Effects
Preliminary studies have suggested that related compounds may also possess antimicrobial properties and exhibit antiproliferative effects against various cancer cell lines. The specific biological activity of the target compound remains to be fully elucidated through experimental studies.
Summary of Biological Activities
Case Study 1: Tyrosinase Inhibition
A study focusing on the design and synthesis of piperazine derivatives reported that certain compounds showed competitive inhibition against tyrosinase. The binding modes were analyzed using docking studies which confirmed their interaction with the active site of the enzyme. This suggests that modifications to the piperazine structure can significantly enhance inhibitory activity .
Case Study 2: Nucleoside Transporter Selectivity
In another investigation, analogues of a piperazine-based compound were evaluated for their selectivity towards ENT1 and ENT2 transporters. Results indicated that specific modifications led to increased selectivity for ENT2, which is beneficial for targeted drug delivery systems in cancer therapy .
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-8-6-5-7-17(18)26/h5-8,13-14,21,32H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRRXVDZCPWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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